molecular formula C12H12N2O B8392324 N-(6-methylquinolin-2-yl)acetamide CAS No. 863549-39-7

N-(6-methylquinolin-2-yl)acetamide

Cat. No.: B8392324
CAS No.: 863549-39-7
M. Wt: 200.24 g/mol
InChI Key: LQTGYIFEQTXQFX-UHFFFAOYSA-N
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Description

N-(6-methylquinolin-2-yl)acetamide is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an acetamido group at the 2-position and a methyl group at the 6-position of the quinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylquinolin-2-yl)acetamide typically involves the acylation of 6-methylquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylquinolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-(Amino)-6-methylquinoline.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

N-(6-methylquinolin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetamido)-quinoline: Lacks the methyl group at the 6-position.

    6-Methylquinoline: Lacks the acetamido group at the 2-position.

    2-(Amino)-6-methylquinoline: The acetamido group is reduced to an amine group.

Uniqueness

N-(6-methylquinolin-2-yl)acetamide is unique due to the presence of both the acetamido group and the methyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

CAS No.

863549-39-7

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(6-methylquinolin-2-yl)acetamide

InChI

InChI=1S/C12H12N2O/c1-8-3-5-11-10(7-8)4-6-12(14-11)13-9(2)15/h3-7H,1-2H3,(H,13,14,15)

InChI Key

LQTGYIFEQTXQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloride 44 (0.300 g, 1.69 mmol) was diluted with molten anhydrous acetamide (8 g, 135 mmol), and K2CO3 (1.17 g, 8.45 mmol) was added. The mixture was heated in a sand bath, at reflux (˜230° C.) for 16 h. The mixture was cooled, poured into H2O (120 mL) and extracted with EtOAc (4×30 mL). The organic layers were washed with H2O (3×100 mL) and sat. aq. NaCl (50 mL) and dried over anhydrous sodium sulfate and concentrated. Purification of the residue by flash column chromatography (SiO2), eluting with a gradient of 10% EtOAc in CH2Cl2 to 30% EtOAc in CH2Cl2 afforded the desired compound as a white solid (0.250 g, 74%). 1H NMR chemical shifts for this compound are consistent with those reported in the literature. 1H-NMR (500 MHz; CDCl3): δ 8.36 (br d, J=8.6 Hz, 1 H), 8.27 (br s, 1 H), 8.09 (d, J=8.9 Hz, 1 H), 7.70 (d, J=8.6 Hz, 1 H), 7.55 (s, 1 H), 7.50 (dd, J=8.6, 1.9 Hz, 1 H), 2.51 (s, 3 H), 2.24 (s, 3 H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
74%

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